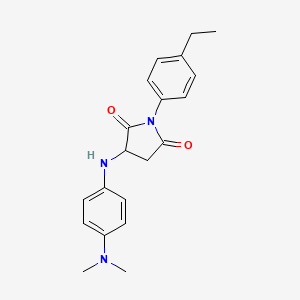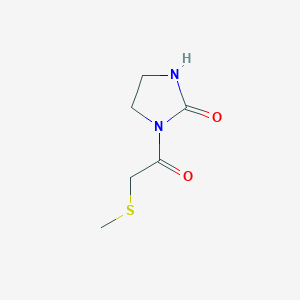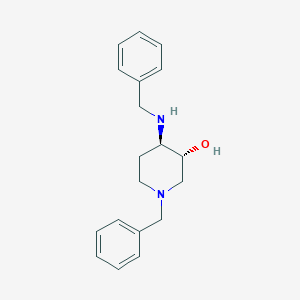
3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, also known as DAPD, is a synthetic compound that has shown promising results in scientific research. DAPD is a pyrrolidine derivative that has been synthesized through various methods. The compound has been studied for its potential use in treating various diseases due to its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the synthesis and chemical behavior of compounds related to "3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione," focusing on the development of new synthetic methodologies and the exploration of their chemical properties. For instance, studies have documented the synthesis of polyfunctional fused heterocyclic compounds via indene-1,3-diones, showcasing the versatility of related structures in creating complex heterocyclic systems with potential applications in medicinal chemistry and material science (Hassaneen et al., 2003).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of Pechmann dyes, which share structural motifs with the queried compound, have been conducted to evaluate their potential as efficient materials for organic light-emitting diodes (OLEDs). These studies offer insights into the electronic structure and behavior of such compounds, underscoring their promise in the development of advanced optoelectronic devices (Wazzan & Irfan, 2019).
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-14-5-9-17(10-6-14)23-19(24)13-18(20(23)25)21-15-7-11-16(12-8-15)22(2)3/h5-12,18,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIDBRIJQGNKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2886820.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2886827.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2886833.png)


![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
